![molecular formula C23H16BrN3O B2537583 3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-83-2](/img/structure/B2537583.png)
3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . There are five double bonds and eleven single bonds present in the structure .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .科学的研究の応用
Medicinal Chemistry and Biological Applications
Quinoline and its derivatives, including quinazoline and pyrazoline, have been extensively investigated for their broad spectrum of biological activities. These compounds are known for their antimicrobial, anticancer, and antiviral properties, among others. For example, quinazoline derivatives have been studied for their anti-colorectal cancer activities, highlighting their potential in inhibiting the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023). Similarly, quinoline and pyrazoline compounds have shown promise in the development of new drugs due to their versatile biological activities and therapeutic potential (Ingle et al., 2012).
Optoelectronic Materials
Quinazoline derivatives have also been explored for their applications in optoelectronics. Research indicates that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are of interest for their electroluminescent properties and potential use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Corrosion Inhibitors
Quinoline derivatives have found applications as corrosion inhibitors due to their ability to form stable chelating complexes with surface metallic atoms, thereby preventing metallic corrosion. The efficacy of these compounds as anticorrosive materials underlines their importance in industrial applications, particularly in protecting metals from degradation (Verma et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Quinoline and its derivatives have a wide range of applications in the fields of medicinal, bioorganic, agrochemical, and industrial chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
3-(3-bromophenyl)-8-methoxy-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c1-28-18-10-11-21-19(13-18)23-20(14-25-21)22(15-6-5-7-16(24)12-15)26-27(23)17-8-3-2-4-9-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTLDMZNKYNUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride](/img/structure/B2537503.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)
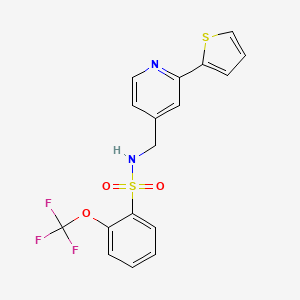



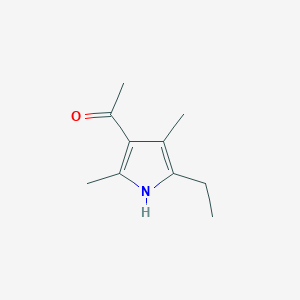
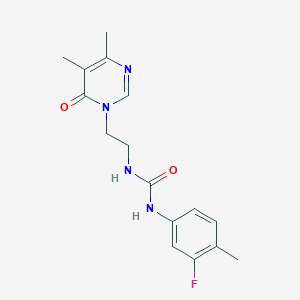
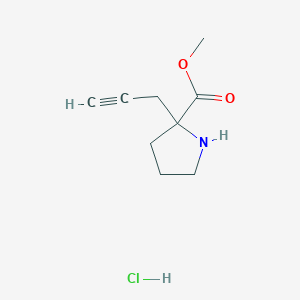
![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)
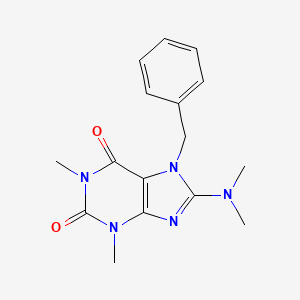
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)